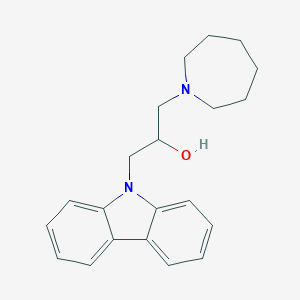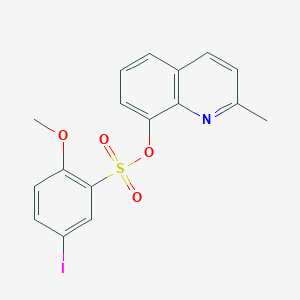
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it may modulate the levels of certain neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antifungal and antibacterial activities by disrupting the cell membrane of microorganisms. Moreover, it has been studied for its potential use as an antidepressant and anxiolytic agent by modulating the levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine in lab experiments include its potent antitumor, antifungal, and antibacterial activities. It also has potential use as an antidepressant and anxiolytic agent. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine. One potential direction is to investigate its mechanism of action in more detail to understand how it exerts its antitumor, antifungal, and antibacterial activities. Another direction is to explore its potential use as an antidepressant and anxiolytic agent by conducting more preclinical and clinical studies. Moreover, further research is needed to optimize its synthesis method and enhance its bioavailability for potential therapeutic applications.
Synthesemethoden
The synthesis of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine involves the reaction of 6-methoxynaphthalene-2-sulfonyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antifungal and antibacterial activities. Moreover, it has been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-benzyl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-9-7-20-16-22(10-8-19(20)15-21)28(25,26)24-13-11-23(12-14-24)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXYKZSKFLTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



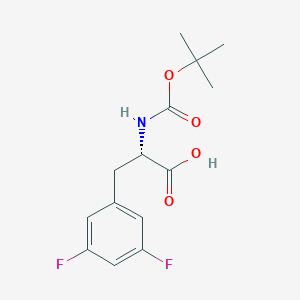
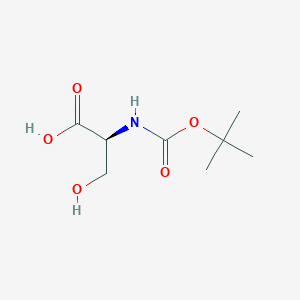

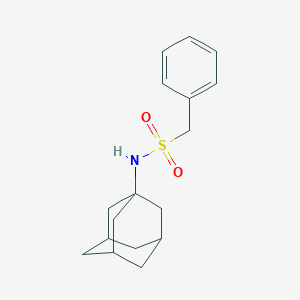
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
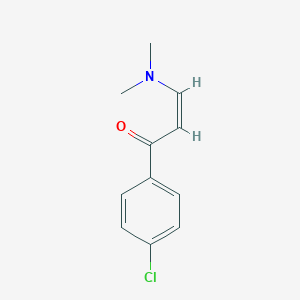
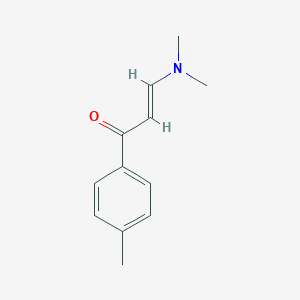
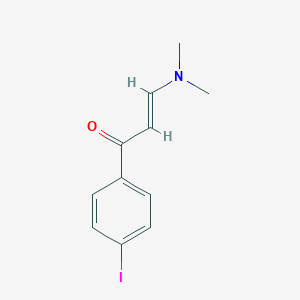
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
